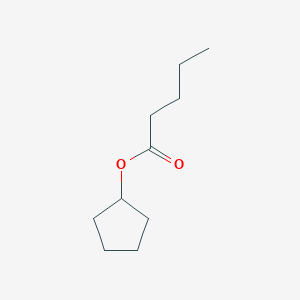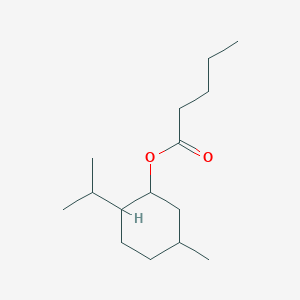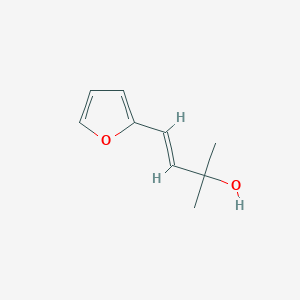![molecular formula C8H19N3O2 B13807523 N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide is a chemical compound with the molecular formula C8H19N3O2. It is known for its unique structure, which includes an aminooxy group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide typically involves the reaction of 4-aminobutylamine with 2-(aminooxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The aminooxy group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain enzymes and proteins, affecting their activity and function. This interaction is crucial in biochemical studies and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(Aminooxy)ethyl]amino}butyl)formamide
- N-(4-{[2-(Aminooxy)ethyl]amino}butyl)propionamide
- N-(4-{[2-(Aminooxy)ethyl]amino}butyl)butyramide
Uniqueness
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide is unique due to its specific structure, which includes an aminooxy group. This group allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific research fields.
Properties
Molecular Formula |
C8H19N3O2 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-[4-(2-aminooxyethylamino)butyl]acetamide |
InChI |
InChI=1S/C8H19N3O2/c1-8(12)11-5-3-2-4-10-6-7-13-9/h10H,2-7,9H2,1H3,(H,11,12) |
InChI Key |
ZMGCTZGLZTZDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCNCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)




![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)

![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)




